![molecular formula C14H20N4O3 B6450978 tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 2548997-65-3](/img/structure/B6450978.png)
tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . The tert-butyl group is a common protecting group in organic chemistry .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” would be complex due to the presence of multiple heterocyclic rings. The bond lengths and angles would be influenced by the aromaticity of the rings and the steric effects of the tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. The tert-butyl carbamate group could be cleaved under acidic conditions . The pyrrole and oxadiazole rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” would depend on the functional groups present in the molecule. The presence of the tert-butyl group could increase the lipophilicity of the compound .Scientific Research Applications
Heterocycle Synthesis and Medicinal Chemistry
The compound’s intricate heterocyclic structure makes it a valuable building block for drug discovery. Researchers have exploited its reactivity to synthesize novel N-heterocyclic compounds. These derivatives serve as precursors for active pharmaceutical ingredients, bioactive molecules, and agrochemicals . Additionally, the compound’s scaffold may contribute to the development of new drugs with diverse pharmacological activities.
Antibacterial Agents
Studies have explored the antibacterial potential of related compounds. For instance, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains . Further investigations into the antibacterial properties of our compound could be promising.
Copper-Catalyzed Click Chemistry
The compound’s functional groups make it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Specifically, it acts as a water-soluble ligand that accelerates reaction rates and minimizes cytotoxicity . Researchers can leverage this property for bioconjugation, drug delivery, and materials science applications.
Suzuki Coupling and Cross-Coupling Reactions
Researchers have employed similar compounds in Suzuki coupling reactions, which enable the synthesis of biaryl compounds. tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate could serve as a versatile building block for such transformations . These reactions are crucial in medicinal chemistry and materials science.
Biologically Active Natural Product Precursor
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a related compound, serves as a potential precursor to natural products like Indiacen A and Indiacen B. These natural products exhibit biological activities and may have therapeutic potential . Investigating our compound’s role in natural product synthesis could yield exciting results.
Peptide Synthesis and Protease Inhibition
The compound’s tert-butyl ester functionality can be useful in peptide synthesis. Researchers have utilized similar esters for protecting amino acids during solid-phase peptide assembly. Additionally, related compounds have shown inhibitory activity against serine hydrolases, making them potential candidates for drug development . Exploring our compound’s protease inhibition properties could be valuable.
Future Directions
The future directions for research on this compound could involve exploring its potential physiological and pharmacological activities, given the known activities of compounds containing pyrrole and oxadiazol rings . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound.
properties
IUPAC Name |
tert-butyl N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-5-18-8-6-7-10(18)12-16-11(21-17-12)9-15-13(19)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGRGUUTHYRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate |
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